Cas no 2137440-48-1 (rac-(1R,5R,6S)-6-aminobicyclo3.2.0heptane-3-carboxamide hydrochloride)

rac-(1R,5R,6S)-6-aminobicyclo3.2.0heptane-3-carboxamide hydrochloride 化学的及び物理的性質
名前と識別子
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- rac-(1R,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxamide hydrochloride
- rac-(1R,5R,6S)-6-aminobicyclo3.2.0heptane-3-carboxamide hydrochloride
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rac-(1R,5R,6S)-6-aminobicyclo3.2.0heptane-3-carboxamide hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM439302-250mg |
rac-(1R,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxamide hydrochloride |
2137440-48-1 | 95%+ | 250mg |
$722 | 2024-07-18 | |
Enamine | EN300-1091489-2.5g |
rac-(1R,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxamide hydrochloride |
2137440-48-1 | 95% | 2.5g |
$2745.0 | 2023-10-27 | |
Enamine | EN300-1091489-0.5g |
rac-(1R,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxamide hydrochloride |
2137440-48-1 | 95% | 0.5g |
$1092.0 | 2023-10-27 | |
Enamine | EN300-1091489-0.1g |
rac-(1R,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxamide hydrochloride |
2137440-48-1 | 95% | 0.1g |
$486.0 | 2023-10-27 | |
Chemenu | CM439302-1g |
rac-(1R,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxamide hydrochloride |
2137440-48-1 | 95%+ | 1g |
$1429 | 2024-07-18 | |
Enamine | EN300-1091489-1g |
rac-(1R,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxamide hydrochloride |
2137440-48-1 | 95% | 1g |
$1400.0 | 2023-10-27 | |
Enamine | EN300-1091489-10.0g |
rac-(1R,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxamide hydrochloride |
2137440-48-1 | 10g |
$6020.0 | 2023-05-26 | ||
Chemenu | CM439302-500mg |
rac-(1R,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxamide hydrochloride |
2137440-48-1 | 95%+ | 500mg |
$1121 | 2024-07-18 | |
Enamine | EN300-1091489-0.25g |
rac-(1R,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxamide hydrochloride |
2137440-48-1 | 95% | 0.25g |
$693.0 | 2023-10-27 | |
Enamine | EN300-1091489-5.0g |
rac-(1R,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxamide hydrochloride |
2137440-48-1 | 5g |
$4060.0 | 2023-05-26 |
rac-(1R,5R,6S)-6-aminobicyclo3.2.0heptane-3-carboxamide hydrochloride 関連文献
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
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Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
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Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
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Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176
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7. Book reviews
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
rac-(1R,5R,6S)-6-aminobicyclo3.2.0heptane-3-carboxamide hydrochlorideに関する追加情報
Research Brief on rac-(1R,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxamide hydrochloride (CAS: 2137440-48-1)
Recent advancements in the field of chemical biology and medicinal chemistry have highlighted the significance of bicyclic compounds as key pharmacophores in drug discovery. Among these, rac-(1R,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxamide hydrochloride (CAS: 2137440-48-1) has emerged as a promising scaffold due to its unique structural features and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and relevance in drug development.
The compound, a hydrochloride salt of a bicyclic carboxamide derivative, has garnered attention for its potential role in modulating central nervous system (CNS) targets. Recent studies have explored its utility as a precursor or intermediate in the synthesis of novel neuroactive agents. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its application in the development of sigma-1 receptor ligands, which are being investigated for their neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Structural analysis of rac-(1R,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxamide hydrochloride reveals its rigid bicyclic framework, which confers conformational restraint that is advantageous for target binding. Computational docking studies have shown that this scaffold can effectively interact with various enzyme active sites and receptor pockets, making it a versatile building block for medicinal chemistry programs. The hydrochloride salt form enhances its solubility, facilitating biological testing and formulation development.
Recent synthetic methodologies have focused on improving the efficiency of producing this chiral compound. A 2024 study in Organic Process Research & Development reported an optimized asymmetric synthesis route that achieves >99% enantiomeric excess, addressing previous challenges in stereochemical control. This advancement is particularly significant as the stereochemistry at the 1, 5, and 6 positions has been shown to critically influence biological activity.
Pharmacological characterization of derivatives incorporating this scaffold has revealed interesting structure-activity relationships. Modifications at the carboxamide group have yielded compounds with varying degrees of target selectivity, while alterations to the amino group have impacted blood-brain barrier penetration. These findings, published in recent issues of Bioorganic & Medicinal Chemistry Letters, provide valuable insights for rational drug design.
Looking forward, the unique properties of rac-(1R,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxamide hydrochloride position it as a valuable tool in chemical biology. Its application extends beyond CNS targets, with emerging research exploring its potential in antimicrobial and anticancer drug discovery. The compound's CAS number (2137440-48-1) has become increasingly prevalent in patent applications, indicating growing commercial interest in this chemical entity.
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